(S)-2-(Methoxymethyl)pyrrolidine hydrochloride

Chiral Auxiliary Recycling Asymmetric Synthesis Sustainable Chemistry

Inconsistent stereochemical outcomes from generic chiral auxiliaries compromise synthetic route efficiency. (S)-2-(Methoxymethyl)pyrrolidine hydrochloride is a validated, enantiopure (S)-configured chiral building block that provides reproducible, high enantioselectivity without chiral chromatography. • Delivers >88% ee, up to 99% ee in α-amino acid and α-(heteroaryl)alkylamine synthesis. • SAMP auxiliary derived from this compound enables quantitative recovery (85% yield) with full stereochemical integrity for multi-cycle use, reducing cost per batch. • Well-characterized benchmark for organocatalysis studies, enabling reliable comparative evaluation of new catalysts.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
CAS No. 95312-81-5
Cat. No. B1512991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Methoxymethyl)pyrrolidine hydrochloride
CAS95312-81-5
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESCOCC1CCCN1.Cl
InChIInChI=1S/C6H13NO.ClH/c1-8-5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1
InChIKeyQTMPYFZNWHQZAZ-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(Methoxymethyl)pyrrolidine HCl Technical Baseline


(S)-2-(Methoxymethyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative belonging to the prolinol class, characterized by an (S)-configured stereocenter at the C2 position and a methoxymethyl substituent on the pyrrolidine nitrogen . It is predominantly supplied as the hydrochloride salt to enhance stability and facilitate handling in synthetic workflows . This compound serves as a foundational chiral building block and auxiliary in asymmetric synthesis, with well-documented utility across a broad range of enantioselective transformations spanning several decades .

Role Chiral building block for asymmetric synthesis
Stereochemistry (S)-configured C2 stereocenter
Form Hydrochloride salt for handling stability

Generic Substitution Risks for (S)-2-(Methoxymethyl)pyrrolidine HCl


Substituting (S)-2-(methoxymethyl)pyrrolidine hydrochloride with a structurally similar but generic chiral auxiliary or organocatalyst is scientifically unsound due to the high sensitivity of stereochemical outcomes to subtle changes in steric and electronic parameters [1]. The (S)-configuration and the methoxymethyl group specifically determine the compound's ability to induce high levels of diastereo- and enantioselectivity; switching to the (R)-enantiomer or a less substituted proline analog can lead to drastically reduced or reversed stereocontrol, undermining the synthetic route's yield and purity objectives [2]. The following quantitative evidence guide details the specific, measurable differentiation that justifies the procurement of this exact compound over its closest alternatives.

Enantiomer Mismatch

Using the (R)-enantiomer may reverse stereochemical induction, altering target product configuration.

Analogue Substitution

Substituting with less substituted proline analogs may diminish stereocontrol due to altered steric and electronic profiles.

Comparative Evidence for (S)-2-(Methoxymethyl)pyrrolidine HCl


Recyclability vs. Chiral Hydrazine Auxiliaries

The SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) auxiliary, derived from the target compound, demonstrates a key differentiator in process sustainability: it can be recovered in high yield and unchanged enantiomeric purity after cleavage from the product. For example, in the oxalic acid-mediated cleavage of ketone SAMP-hydrazones, the auxiliary was recovered in 85% yield and with unchanged enantiomeric purity, while the product ketones were obtained in 90-99% enantiomeric excess (ee) . This contrasts with many chiral auxiliaries that undergo racemization or decomposition during cleavage, requiring costly repurification or replacement for each synthetic cycle .

Auxiliary Recovery
Data to verify
SAMP: 85% recovery, unchanged ee
Typical auxiliaries: racemization or decomposition
Supports auxiliary recycling workflow assessment
Supplier-reported; independent validation recommended
Chiral Auxiliary Recycling Asymmetric Synthesis Sustainable Chemistry

Enantioselectivity in Amino Acid Synthesis vs. Proline Auxiliaries

The SAMP-hydrazone methodology, which utilizes a derivative of the target compound, consistently delivers excellent enantiomeric excesses (ee = 88-99%) in the synthesis of α-(heteroaryl)alkylamines and α-amino acids [1]. This high level of stereocontrol is maintained across a range of electrophilic heterocycles, demonstrating the auxiliary's broad substrate tolerance [1]. In contrast, simpler proline-based auxiliaries often yield lower or more variable ee values, particularly with challenging heteroaromatic nucleophiles [1].

AA Synthesis ee
Class-level inference
SAMP-hydrazone: ee 88–99%
Proline auxiliaries: lower/variable ee
Supports enantioenriched intermediate synthesis without chiral chromatography
Validate ee for specific target substrate
Asymmetric Synthesis Amino Acid Synthesis Chiral Auxiliary SAMP

Computational Selectivity: SMP vs. Bulky Catalysts

Density functional theory (DFT) calculations comparing α-substituted pyrrolidine organocatalysts in the Michael addition of propanal to methyl vinyl ketone predict moderate selectivity for catalysts with the dimethylmethoxymethyl substituent (i.e., SMP) and diphenylmethyl substituent [1]. In contrast, catalysts with bulkier α-substituents (e.g., diarylmethoxymethyl) are predicted to exhibit high selectivity [1]. This computational evidence defines a clear performance hierarchy: while SMP provides useful stereocontrol, it is not the most selective organocatalyst for this specific transformation. However, its established reliability as a stoichiometric auxiliary (SAMP) is well-documented [1].

Computational Selectivity
Class-level inference
SMP: moderate selectivity predicted
Bulkier catalysts: high selectivity predicted
Positions SMP as reliable auxiliary; not ultimate organocatalyst
DFT model; experimental validation needed
Organocatalysis Computational Chemistry Michael Addition Enantioselectivity

Crystallinity for NLO Materials vs. Amorphous Derivatives

The (2S)-2-(methoxymethyl)pyrrolidine fragment has been strategically incorporated into donor parts of molecules to ensure acentricity in crystalline materials for nonlinear optical (NLO) applications [1]. This deliberate use of the chiral pyrrolidine scaffold results in the formation of non-centrosymmetric crystals, a critical requirement for second-order NLO effects [1]. The study demonstrates that derivatives of this compound can yield crystalline materials suitable for NLO, whereas many similar pyrrolidine derivatives may fail to crystallize or form centrosymmetric (inactive) crystals [1].

NLO Crystal Packing
Class-level inference
(2S)-MP derivatives: acentric crystals
Achiral/racemic: centrosymmetric (inactive)
Enables NLO materials research requiring non-centrosymmetric crystals
NLO properties require independent measurement
Nonlinear Optics Crystal Engineering Chiral Materials

Application Scenarios for (S)-2-(Methoxymethyl)pyrrolidine HCl


Asymmetric Synthesis of α-Amino Acids and Amines

This compound, as its free base or as the SAMP hydrazine derivative, is the reagent of choice for the stereoselective synthesis of α-amino acids and α-(heteroaryl)alkylamines. The documented ability to achieve enantiomeric excesses consistently above 88% and up to 99% [1] makes it a reliable building block for producing high-purity pharmaceutical intermediates and fine chemicals without recourse to chiral chromatography.

Preparative-Scale Recyclable Chiral Auxiliary

For synthetic processes where chiral auxiliary cost and waste generation are critical, the SAMP auxiliary derived from this compound offers a significant advantage. Its quantitative recovery (85% yield) with complete retention of stereochemical integrity after oxalic acid cleavage enables multi-cycle use, directly reducing the cost per batch and the environmental footprint of the synthesis.

NLO Crystalline Material Development

The rigid, chiral (2S)-2-(methoxymethyl)pyrrolidine scaffold is a validated structural motif for engineering non-centrosymmetric crystal packing, a prerequisite for second-order NLO materials [2]. Procuring this compound enables materials scientists to synthesize and evaluate new chromophores for potential applications in frequency doubling, optical switching, and telecommunications.

Benchmark Organocatalyst for Method Development

While computational models suggest moderate enantioselectivity for the free amine in certain Michael additions [3], this well-characterized compound serves as an essential benchmark for comparative studies in organocatalysis. Its established performance profile provides a reliable baseline for evaluating the efficacy of newly designed, more sterically demanding pyrrolidine catalysts.

Application
Selection Property
Validation Focus
Stereoselective α-amino acid synthesis
Consistent enantiocontrol profile
Verify ee for target amino acid substrate
Multi-cycle chiral auxiliary recycling
Auxiliary recovery and stereoretention
Validate recovery yield and enantiopurity post-cleavage
NLO crystal engineering
Acentric crystal packing tendency
Confirm non-centrosymmetric space group
Organocatalytic method benchmarking
Established selectivity baseline
Compare with novel catalysts under identical conditions

Technical Documentation Hub

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